molecular formula C12H19N5 B2733711 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine CAS No. 900641-35-2

1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine

Cat. No.: B2733711
CAS No.: 900641-35-2
M. Wt: 233.319
InChI Key: NEGFIFLDCADROF-UHFFFAOYSA-N
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Description

1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is catalyst-free and can be performed under microwave conditions, making it an eco-friendly approach.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar methods but with optimizations for yield and purity. The use of microwave irradiation and tandem reactions can be particularly advantageous for large-scale production due to their efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , reducing agents for hydrogenation, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve room temperature reactions or mild heating to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines .

Scientific Research Applications

1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest that it may interact with various biological targets, influencing cellular processes and exhibiting therapeutic properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₅
  • Molecular Weight : 215.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds in the triazolopyrimidine class exhibit significant antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of triazolopyrimidine demonstrate potent activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.5 µM, indicating strong antibacterial potency .

Antifungal Activity

Triazolopyrimidine derivatives have also been evaluated for antifungal activity:

  • Effectiveness Against Fungi : The compound demonstrated selective action against fungi such as Candida species. In vitro assays revealed that certain derivatives exhibited growth inhibition zones significantly larger than those of control groups .

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed using various cancer cell lines:

  • Cell Viability Assays : In studies involving human malignant melanoma (A375) and fibroblast (BJ) cell lines, the compound exhibited a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 30 µM. Notably, some derivatives increased the viability of fibroblast cells by up to 50% at higher concentrations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to active sites of key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, interactions with DNA gyrase have been highlighted as crucial for its antibacterial activity .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialE. coli, P. aeruginosa< 0.5 µM
AntifungalCandida spp.Varies (not specified)
AntiproliferativeA375 (Melanoma), BJ (Fibroblast)IC50 ~ 10 µM

Properties

IUPAC Name

1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12/h6-7,10H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGFIFLDCADROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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